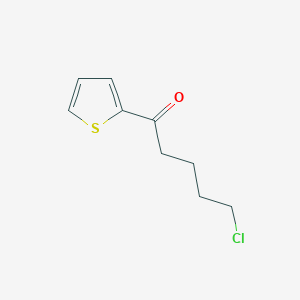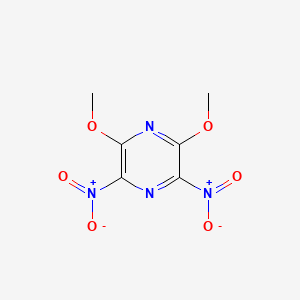
11-Bromo-1-(2-thienyl)-1-undecanone
Overview
Description
11-Bromo-1-(2-thienyl)undecan-1-one is an organic compound that features a bromine atom attached to an undecane chain, which is further connected to a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromo-1-(2-thienyl)-1-undecanone typically involves the bromination of 1-(2-thienyl)undecan-1-one. This can be achieved through the reaction of 1-(2-thienyl)undecan-1-one with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-Bromo-1-(2-thienyl)undecan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
11-Bromo-1-(2-thienyl)undecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Bromo-1-(2-thienyl)-1-undecanone depends on the specific application. In biological systems, the bromine atom can interact with various molecular targets, leading to the inhibition of enzymes or disruption of cellular processes. The thienyl group can also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
11-Bromo-1-undecanol: Similar in structure but lacks the thienyl group, making it less versatile in certain applications.
11-Bromo-1-undecanethiol: Contains a thiol group instead of a carbonyl group, leading to different reactivity and applications.
11-Bromo-1-undecene: Features a double bond, which can undergo different types of reactions compared to the carbonyl group in 11-Bromo-1-(2-thienyl)-1-undecanone.
Uniqueness
11-Bromo-1-(2-thienyl)undecan-1-one is unique due to the presence of both the bromine atom and the thienyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
11-bromo-1-thiophen-2-ylundecan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrOS/c16-12-8-6-4-2-1-3-5-7-10-14(17)15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKSGJSHLDVFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-CHLOROPHENYL)SULFANYL]-N-ETHYL-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENECARBOXAMIDE](/img/structure/B4326510.png)
![METHYL 4-{[4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]METHYL}BENZOATE](/img/structure/B4326521.png)
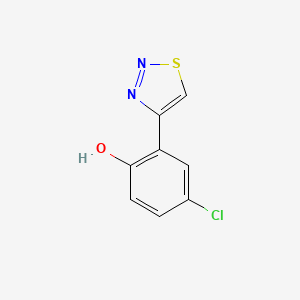
![piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B4326529.png)
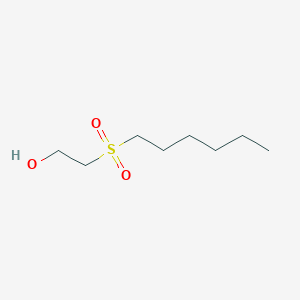
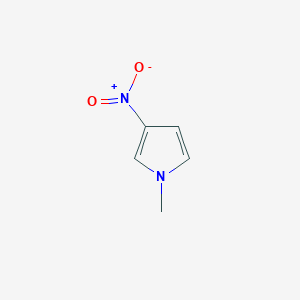
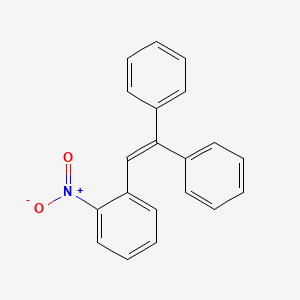
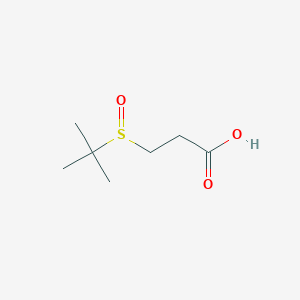
![BUTYL [2-CHLORO-1-(CHLOROMETHYL)ETHYL] SULFONE](/img/structure/B4326565.png)
![BUTYL {2-[2-(BUTYLSULFONYL)ETHOXY]ETHYL} SULFONE](/img/structure/B4326573.png)
![BUTYL (2-{[2-(BUTYLSULFONYL)ETHYL]SULFINYL}ETHYL) SULFONE](/img/structure/B4326579.png)
![OCTYL (2-{[2-(OCTYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE](/img/structure/B4326586.png)
